1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-

Catalog No.
S12803770
CAS No.
M.F
C9H6BrIO
M. Wt
336.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-

Product Name

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-

IUPAC Name

7-bromo-4-iodo-2,3-dihydroinden-1-one

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

InChI

InChI=1S/C9H6BrIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2

InChI Key

CBAYZBRSYWSZSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)I)Br

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- is an organic compound with the molecular formula C9H6BrIC_9H_6BrI. This compound is a derivative of indenone, characterized by the presence of bromine and iodine substituents on the indenone ring. The structure consists of a fused bicyclic system, which includes a carbonyl group as part of the indenone moiety, contributing to its reactivity and potential biological activity. The specific positioning of the halogen atoms (bromine at the 7th position and iodine at the 4th position) imparts unique chemical properties that differentiate it from other similar compounds.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can yield hydro derivatives or alcohols.
  • Substitution: The halogen substituents (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

These reactions are significant for its application in synthesizing more complex organic molecules.

Research into the biological activity of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- has revealed potential antimicrobial and anticancer properties. The presence of halogen atoms can enhance the compound's interaction with biological macromolecules, influencing its efficacy as a therapeutic agent. Studies suggest that it may act on specific cellular targets, modulating key biochemical pathways involved in disease processes.

The synthesis of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- typically involves multi-step organic reactions:

  • Bromination: Starting from 2,3-dihydro-1H-indene, bromination is performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Iodination: Following bromination, iodination can be achieved through treatment with iodine or iodinating agents under controlled conditions to ensure selectivity.
  • Reaction Conditions: These reactions often require specific temperature and pressure conditions to optimize yields and minimize side products.

Optimizing reaction parameters is crucial for achieving high purity and yield in synthetic routes.

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- has diverse applications in various fields:

  • Chemistry: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential bioactive properties in drug development.
  • Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Its unique structure makes it valuable in both academic research and industrial applications.

Interaction studies have indicated that 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- may interact with various biological targets. The halogen atoms can participate in halogen bonding and other non-covalent interactions with proteins and nucleic acids. This property enhances its potential as a therapeutic agent by influencing binding affinity and selectivity towards molecular targets.

Several compounds share structural similarities with 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUniqueness
1H-Inden-1-oneC9H6OC_9H_6OParent compound without halogensLacks halogen substituents
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-oneC12H13BrOC_{12}H_{13}BrOContains bromine but lacks iodineDifferent substitution pattern
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-oneC9H6BrClC_9H_6BrClContains both bromine and chlorineDual halogenation impacts reactivity
7-Iodo-4-methyl-2,3-dihydro-1H-indeneC10H9IC_{10}H_{9}IContains iodine but different structureDifferent functional groups affect behavior

The presence of both bromine and iodine in specific positions on the indenone ring makes 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-, unique among these compounds. This configuration may enhance its reactivity and biological activity compared to others that lack such substitution patterns.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

335.86467 g/mol

Monoisotopic Mass

335.86467 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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